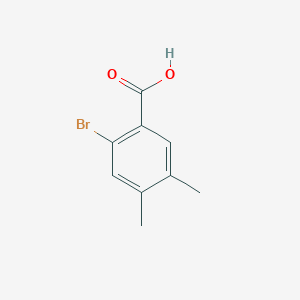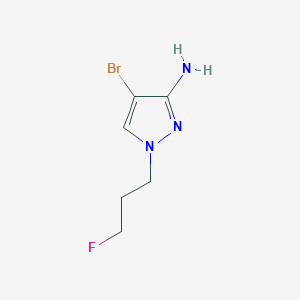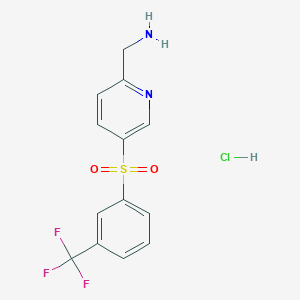
N-(4-Aminocyclohexyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminocyclohexyl)but-2-enamide is a chemical compound with the molecular formula C10H18N2O It is known for its unique structure, which includes an aminocyclohexyl group attached to a butenamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)but-2-enamide typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps such as the Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under mild conditions to ensure high purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The industrial production methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Aminocyclohexyl)but-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound throughout the process .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-(4-aminocyclohexyl)but-2-enone, while reduction may produce N-(4-aminocyclohexyl)but-2-enamine
Aplicaciones Científicas De Investigación
N-(4-Aminocyclohexyl)but-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Mecanismo De Acción
The mechanism of action of N-(4-Aminocyclohexyl)but-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
N-(4-Aminocyclohexyl)but-2-enamide can be compared with other similar compounds, such as:
- N-(4-Aminocyclohexyl)but-2-enone
- N-(4-Aminocyclohexyl)but-2-enamine
- N-(4-Aminocyclohexyl)but-2-enyl acetate
These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of the aminocyclohexyl and butenamide moieties, which confer distinct chemical and biological characteristics .
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(E)-N-(4-aminocyclohexyl)but-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-3,8-9H,4-7,11H2,1H3,(H,12,13)/b3-2+ |
Clave InChI |
QACKVMXAUDQKSM-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/C(=O)NC1CCC(CC1)N |
SMILES canónico |
CC=CC(=O)NC1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)

![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)











